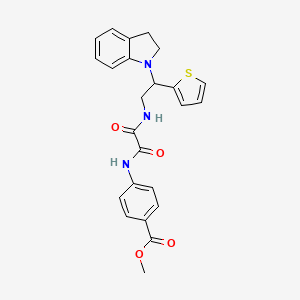

![molecular formula C19H23N3O3 B2841262 N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872857-83-5](/img/structure/B2841262.png)

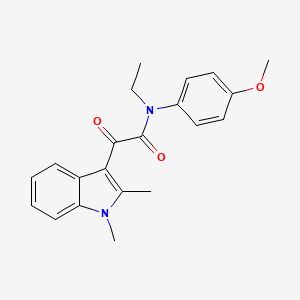

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, also known as DPI, is a chemical compound that has found its application in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

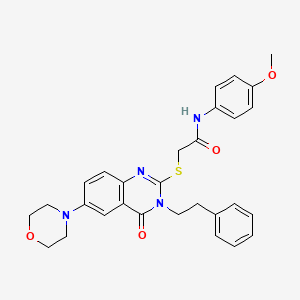

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide derivatives have shown promising results in antimicrobial and antifungal research. For instance, certain derivatives have demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, as well as cytotoxic properties using MTT assay. This indicates their potential as effective agents in combating various microbial and fungal infections (Mokhtari & Pourabdollah, 2013). Another study highlights the discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing considerable in vitro and in vivo efficacy against Candida albicans (Bardiot et al., 2015).

Synthesis and Chemical Processing

The compound has been instrumental in the development of new synthetic processes. A practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is described, highlighting its potential in large-scale production (Guillaume et al., 2003). Additionally, the synthesis of biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases the versatility of this compound in creating a range of biologically active substances (Khalid et al., 2014).

Nonlinear Optical Materials

This compound has also found applications in the field of nonlinear optical materials. A study exploring the effects of donor strength in two push-pull molecules involving derivatives of this compound provides insights into its potential in creating novel optical chromophores (Gainsford et al., 2008).

Pharmaceutical Research

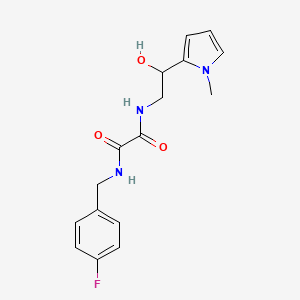

In the pharmaceutical domain, this compound has been utilized in various research studies. For instance, it has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety, which were studied for their electrochemical behavior, offering insights into their potential pharmaceutical applications (Naik et al., 2013). Additionally, studies on the design, synthesis, and dopamine receptor-modulating activity of mimics of the compound in peptidomimetic structures indicate its relevance in developing treatments targeting dopamine receptors (Baures et al., 1994).

Cancer Research

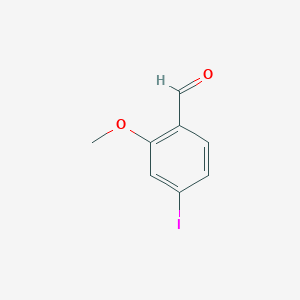

This compound has been investigated for its antiestrogenic activity, particularly in the context of breast cancer. Research on 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides, related to this compound, has shown promising results in cytotoxic effects against breast cancer cell lines, highlighting its potential in cancer treatment (Almutairi et al., 2020).

Propiedades

IUPAC Name |

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-20(2)19(25)18(24)15-12-22(16-9-5-4-8-14(15)16)13-17(23)21-10-6-3-7-11-21/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWCLZJUOICCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)

![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)